(E)-Fluvoxamine-d3 Maleate is a deuterated derivative of fluvoxamine maleate, classified as a selective serotonin reuptake inhibitor (SSRI). This compound is primarily utilized in scientific research to explore the pharmacokinetics and metabolic pathways of fluvoxamine. The deuterated form aids in providing more stable and detailed data due to the isotope effect, which is crucial for understanding drug behavior in biological systems .
The synthesis of (E)-Fluvoxamine-d3 Maleate involves several key steps:
These steps highlight the complexity and precision required in synthesizing (E)-Fluvoxamine-d3 Maleate, emphasizing its importance in research applications.
The molecular structure of (E)-Fluvoxamine-d3 Maleate can be described as follows:
(E)-Fluvoxamine-d3 Maleate can participate in various chemical reactions:
These reactions are essential for modifying the compound for various experimental applications and understanding its reactivity profile .
The mechanism of action of (E)-Fluvoxamine-d3 Maleate mirrors that of fluvoxamine. It primarily functions by inhibiting the reuptake of serotonin in the central nervous system. This action increases serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. Additionally, it acts as an agonist for the sigma-1 receptor, which plays a role in controlling inflammation and modulating immune responses .
These properties are critical for handling and application in laboratory settings .
(E)-Fluvoxamine-d3 Maleate serves several significant roles in scientific research:
(E)-Fluvoxamine-d3 maleate (CAS 1185245-56-0) is a trideuterated isotopologue of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine, where three hydrogen atoms in the methoxy group (–OCH₃) are replaced with deuterium (–OCD₃). This strategic deuteration aims to modulate the pharmacokinetic profile by exploiting the kinetic isotope effect, potentially altering metabolic stability without compromising biological activity. The synthesis requires precise deuterium incorporation at the methoxy position of the 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentanone O-(2-aminoethyl)oxime backbone, followed by salt formation with maleic acid [3] [5].
Catalytic deuteration offers a direct route to (E)-Fluvoxamine-d3, though its application to this molecule presents specific challenges. While not explicitly detailed for fluvoxamine-d3 in the provided sources, the principle involves hydrogenating a precursor alkene or alkyne using deuterium gas (D₂) over a catalyst (e.g., Pd/C, PtO₂). For methoxy group deuteration, this approach is less applicable as the target deuterium atoms are in a non-reducible methyl group.
A more relevant adaptation involves the synthesis of deuterated methoxy precursors. For instance, 4-methoxy-d₃-butyl magnesium halide (Grignard reagent) can be prepared from 1-halo-4-methoxy-d₃-butane. The latter is accessible via the reaction of 1,4-dibromobutane with deuterated methanol (CD₃OH) under acid or base catalysis, or alternatively, via the demethylation of a non-deuterated methoxy precursor (e.g., 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentanone) followed by remethylation using CD₃I [9]. Catalytic deuteration of unsaturated bonds elsewhere in the molecule is feasible but less critical for targeting the methoxy group specifically.
Key Considerations:
Acid- or base-catalyzed H/D exchange provides a versatile route for late-stage deuteration of activated C–H bonds. While the aliphatic protons in the methoxy group of fluvoxamine are relatively non-acidic, direct exchange on the methoxy group is inefficient and impractical due to harsh required conditions and potential degradation.
The primary strategy involves deuterium incorporation at the precursor stage:
Optimal Solvent/Catalyst Systems:
Table 1: Comparison of Key Deuterium Incorporation Methods for the Fluvoxamine-d₃ Methoxy Group
Method | Key Reagent/Step | Solvent System | Catalyst/Base | D Incorp. (%) | Advantages | Disadvantages |
---|---|---|---|---|---|---|
Alkylation (CD₃I) | Demethylation + CD₃I alkylation | DMF, DMSO, THF | NaH, K₂CO₃, DIPEA | >98 | High efficiency, specificity, high purity | Requires demethylation step, extra synthetic step |
Etherification (CD₃OH) | RX + CD₃OH (R= precursor alkyl chain) | CD₃OH, (CD₃)₂SO₄, Toluene | NaH, KOH, PTC | >95 | Direct, fewer steps if halide precursor available | May require stoichiometric base, competing reactions |
Catalytic H/D Exchange | D₂O or D₂ | D₂O, d₆-DMSO, d₈-THF | Acids/Bases, Pd/C, Rh | <20 (for -OCH₃) | Late-stage potential, atom economical | Very low efficiency for aliphatic -OCH₃, harsh conditions, poor selectivity |
The formation of the pentanone backbone via the reaction of a Weinreb amide with a Grignard reagent is a critical step in fluvoxamine synthesis, both for non-deuterated and deuterated (d₃-methoxy) versions. The choice and handling of the Grignard reagent significantly impact yield, purity, and deuterium retention.
Reagent Synthesis & Stability:
Reaction Efficiency & Byproduct Formation:
Optimization Strategies for Deuterated Reagents:
Table 2: Grignard Reagent Performance in Fluvoxamine Ketone Intermediate Synthesis
Parameter | Non-Deuterated Reagent (4-Methoxybutyl MgBr) | Deuterated Reagent (4-(Methoxy-d₃)butyl MgBr) | Key Considerations for Deuterated Synthesis |
---|---|---|---|
Precursor Synthesis | 1-Br/Cl-4-Methoxybutane (standard synthesis) | 1-Br/Cl-4-(Methoxy-d₃)butane (from CD₃OH + 1,4-diBr butane or demethylation/ CD₃I) | Cost & isotopic purity of CD₃I/CD₃OH; Avoid H₂O in alkylation |
Grignard Formation Yield | High (>85%) | High (>85%), if anhydrous | Extreme exclusion of H₂O essential to prevent hydrolysis/H-exchange |
Ketone Formation Yield | ~46% [1] | Target ~40-46% | Strict exclusion of H₂O during reaction & work-up critical |
Major Side Reactions | Enolization, Over-addition, Wurtz coupling | Same as non-deut. + H/D exchange at -OCD₃ (if H⁺ present) | Wurtz coupling more detrimental (loss expensive deut. halide); H-exchange must be minimized |
Deuterium Retention in Ketone | N/A | >98% (depends on precursor purity & H₂O exclusion) | Back-exchange during aqueous work-up is primary risk; minimize contact time |
Optimal Halide (R-X) | Bromide (faster) or Chloride (less coupling) | Chloride preferred (less Wurtz coupling) | Slower initiation with Cl manageable with activation techniques |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8